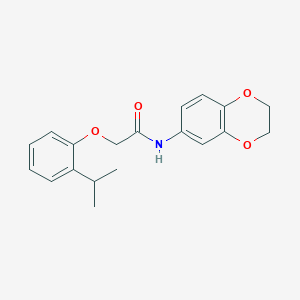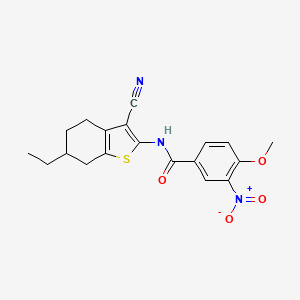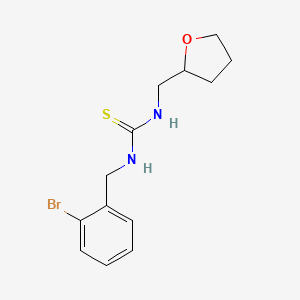METHANESULFONAMIDE](/img/structure/B4184561.png)
N-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL](PHENYL)METHANESULFONAMIDE
Overview
Description
N-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL](PHENYL)METHANESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL](PHENYL)METHANESULFONAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Phenylmethanesulfonamide: The sulfonylated indole is then coupled with phenylmethanesulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL](PHENYL)METHANESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL](PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the indole moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide
- **N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-furyl)acrylamide
Uniqueness
N-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL](PHENYL)METHANESULFONAMIDE is unique due to its specific combination of an indole moiety and a sulfonamide group, which provides distinct chemical and biological properties compared to other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c24-28(25,16-17-6-2-1-3-7-17)22-19-10-12-20(13-11-19)29(26,27)23-15-14-18-8-4-5-9-21(18)23/h1-13,22H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKVHNWOWWOVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B4184479.png)
![methyl [3-(aminocarbonyl)-5-benzyl-2-thienyl]carbamate](/img/structure/B4184489.png)
![N-(1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4184505.png)

![3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4184516.png)
![N2-[3-[(CYCLOPROPYLAMINO)CARBONYL]-4-(4-METHYLPHENYL)-2-THIENYL]-2-FURAMIDE](/img/structure/B4184528.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184532.png)

![N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B4184548.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine](/img/structure/B4184563.png)
![N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE](/img/structure/B4184577.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B4184583.png)
![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)
